2-(Dimethylamino)-N-hydroxy-N-methylacetamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

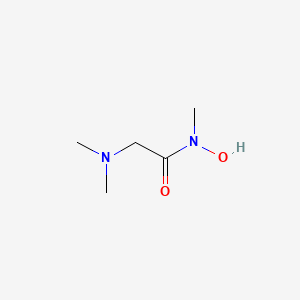

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, which precisely describes the substitution pattern and functional group arrangement. The molecular formula is definitively characterized as C5H12N2O2, representing a relatively compact organic molecule with a molecular weight of 132.16 grams per mole. The Chemical Abstracts Service registry number 65753-93-7 serves as the unique identifier for this compound in chemical databases and literature.

Alternative nomenclature systems provide additional descriptive names that highlight specific structural features of the molecule. The compound is also recognized as N-Methyl-2-dimethylaminoacetohydroxamic Acid and 2-Dimethylamino-N-hydroxy-N-methylacetamide, with these variations emphasizing different aspects of its chemical structure. The systematic naming convention clearly indicates the presence of two distinct nitrogen-containing functional groups: the dimethylamino substituent and the N-hydroxy-N-methylacetamide functionality.

The molecular representation through Simplified Molecular Input Line Entry System notation is expressed as CN(C)CC(=O)N(C)O, which provides a linear textual description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C5H12N2O2/c1-6(2)4-5(8)7(3)9/h9H,4H2,1-3H3 offers a standardized method for representing the compound's structure across different chemical databases and software systems. These systematic identifiers ensure precise communication of the compound's chemical identity across scientific literature and industrial applications.

Atomic Connectivity and Bonding Patterns

The atomic connectivity of this compound reveals a carefully organized arrangement of functional groups that contributes to its unique chemical properties. The central acetamide backbone forms the structural foundation, with the carbonyl carbon serving as a critical connection point between the dimethylamino substituent and the hydroxylated methylamide group. The dimethylamino group, characterized by a nitrogen atom bonded to two methyl groups, is attached to the alpha-carbon position relative to the carbonyl group, creating a tertiary amine functionality within the molecule.

The hydroxamic acid portion of the molecule represents a particularly significant structural feature, characterized by the N-hydroxy-N-methylacetamide arrangement. This functional group exhibits distinctive bonding patterns that influence the compound's reactivity and conformational behavior. The nitrogen atom in this portion of the molecule is simultaneously bonded to a methyl group, a hydroxyl group, and the carbonyl carbon, creating a substituted hydroxamic acid moiety that is known for its metal-chelating properties and biological activity.

The overall molecular architecture demonstrates a balance between hydrophilic and lipophilic regions, with the hydroxamic acid functionality providing hydrogen bonding capabilities while the dimethylamino group contributes to the molecule's basicity and potential for electrostatic interactions. The presence of two nitrogen atoms in different chemical environments creates opportunities for diverse chemical reactivity patterns, including nucleophilic behavior from the dimethylamino group and chelation capacity from the hydroxamic acid functionality.

The bonding pattern analysis reveals that the molecule contains both sp3 and sp2 hybridized atoms, with the carbonyl carbon exhibiting sp2 hybridization while the remaining carbon and nitrogen atoms display sp3 hybridization. This mixed hybridization pattern contributes to the molecule's three-dimensional structure and influences its conformational flexibility and intermolecular interaction potential.

Stereochemical Considerations and Conformational Analysis

The stereochemical behavior of this compound exhibits significant complexity due to the presence of the hydroxamic acid functional group, which is known to display distinctive E/Z conformational isomerism. Research on hydroxamic acid conformational behavior has demonstrated that these compounds typically exist as mixtures of geometric isomers in solution, with the relative populations depending on solvent conditions, temperature, and intermolecular interactions. The hydroxamic acid portion of the molecule can adopt either Z (cis) or E (trans) conformations with respect to the carbonyl-nitrogen bond, creating distinct spatial arrangements that influence the molecule's physical and chemical properties.

Detailed conformational studies on related hydroxamic acid derivatives have revealed that the Z conformation is generally preferentially stabilized through intramolecular and intermolecular hydrogen bonding interactions. In the case of this compound, the hydroxyl group in the Z conformation can potentially form stabilizing hydrogen bonds with nearby electron-rich centers, including the carbonyl oxygen or the dimethylamino nitrogen. Infrared and Nuclear Magnetic Resonance solution studies have shown that in chloroform, both Z and E conformers may occur, whereas in dimethyl sulfoxide the Z isomer generally predominates.

The conformational analysis is further complicated by the presence of the N-methyl substituent on the hydroxamic acid nitrogen, which introduces additional steric considerations and affects the rotational barriers around the carbonyl-nitrogen bond. Computational studies on similar hydroxamic acid derivatives have indicated that methylated hydroxamic acids can exhibit multiple conformational states, including ZZ, ZE, EZ, and EE arrangements when multiple rotatable bonds are present. The energy differences between these conformational states are typically small, leading to dynamic equilibria in solution that can be influenced by environmental factors such as solvent polarity and temperature.

Temperature-dependent Nuclear Magnetic Resonance studies have provided valuable insights into the conformational dynamics of hydroxamic acid derivatives, revealing that chemical exchange between different conformational states occurs on timescales that can be observed using standard spectroscopic techniques. The activation parameters for conformational interconversion in related compounds suggest energy barriers that are sufficiently low to allow rapid equilibration at room temperature, while still being detectable through line-shape analysis and two-dimensional Nuclear Magnetic Resonance techniques.

Comparative Analysis with Structural Analogs (Hydroxyacetamide Derivatives)

The structural comparison of this compound with related hydroxyacetamide derivatives reveals important structure-activity relationships and provides insights into the unique properties conferred by specific functional group arrangements. Several closely related compounds serve as valuable analogs for understanding the impact of substitution patterns on molecular behavior and properties.

N-Hydroxy-N-methylacetamide, with the molecular formula C3H7NO2 and molecular weight 89.09 grams per mole, represents a simplified analog lacking the dimethylamino substituent. This compound, also known as N-Methyl acetohydroxamic acid, provides a direct comparison for evaluating the influence of the dimethylamino group on the overall molecular properties. The absence of the dimethylamino functionality in this analog results in reduced molecular complexity and different electronic properties, particularly in terms of basicity and hydrogen bonding capacity.

2-Hydroxy-N-methylacetamide, sharing the same molecular formula C3H7NO2 as the previous analog but with a different substitution pattern, demonstrates the importance of hydroxyl group positioning. In this isomeric compound, the hydroxyl group is attached to the alpha-carbon rather than the nitrogen atom, resulting in a conventional alcohol functionality rather than a hydroxamic acid group. This structural difference significantly alters the compound's metal-chelating properties and conformational behavior, as the hydroxamic acid functionality is absent.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C5H12N2O2 | 132.16 | Hydroxamic acid, dimethylamino group |

| N-Hydroxy-N-methylacetamide | C3H7NO2 | 89.09 | Hydroxamic acid functionality |

| 2-Hydroxy-N-methylacetamide | C3H7NO2 | 89.09 | Primary alcohol, secondary amide |

| 2-(Dimethylamino)acetamide | C4H10N2O | 102.13 | Primary amide, dimethylamino group |

| 2-Hydroxy-N,N-dimethylacetamide | C4H9NO2 | 103.12 | Tertiary amide, primary alcohol |

2-(Dimethylamino)acetamide, with molecular formula C4H10N2O and molecular weight 102.13 grams per mole, provides insight into the contribution of the dimethylamino group while lacking the hydroxamic acid functionality. This comparison highlights the unique properties imparted by the N-hydroxy substitution, particularly the metal-chelating capacity and distinctive conformational behavior associated with hydroxamic acids. The absence of the hydroxyl group on nitrogen eliminates the E/Z isomerism characteristic of hydroxamic acids and significantly reduces the compound's potential for hydrogen bonding interactions.

2-Hydroxy-N,N-dimethylacetamide represents another important structural analog with molecular formula C4H9NO2 and molecular weight 103.12 grams per mole. This compound contains both the dimethyl substitution on nitrogen and a hydroxyl group, but the hydroxyl functionality is positioned on the alpha-carbon rather than on the nitrogen atom. This structural arrangement creates a tertiary amide with an adjacent alcohol functionality, which exhibits different chemical reactivity patterns compared to the hydroxamic acid structure of the target compound.

Properties

IUPAC Name |

2-(dimethylamino)-N-hydroxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-6(2)4-5(8)7(3)9/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKVYKWEEZWQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452888 | |

| Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65753-93-7 | |

| Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds such as deanol have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia. This suggests that 2-(Dimethylamino)-N-hydroxy-N-methylacetamide may interact with similar targets, potentially influencing neurological pathways.

Mode of Action

It’s known that similar compounds can interact with their targets to induce changes in cellular function. For instance, Deanol is known to interact with neurological pathways, potentially influencing cognitive function.

Biochemical Pathways

For instance, Deanol has been used in the treatment of ADHD, Alzheimer’s disease, autism, and tardive dyskinesia, suggesting that it may influence neurological pathways.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties. For instance, 17-demethoxy 17- [ [ (2-dimethylamino)ethyl]amino]geldanamycin (17DMAG), a water-soluble analogue of a compound currently in clinical trials, has been studied for its plasma pharmacokinetics.

Biological Activity

2-(Dimethylamino)-N-hydroxy-N-methylacetamide (DMHMA) is an organic compound with the chemical formula C5H12N3O2. It is notable for its structural features that include a dimethylamino group, a hydroxyl group, and an acetamide moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The structure of DMHMA can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C5H12N3O2

- Molecular Weight : 132.17 g/mol

Anticancer Activity

Research indicates that compounds similar to DMHMA exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells like A549 (lung carcinoma) and HeLa (cervical carcinoma) .

| Compound | Cell Line | Cytotoxicity | Mechanism |

|---|---|---|---|

| DMHMA | A549 | Moderate | Inhibition of tubulin polymerization |

| DMHMA | HeLa | Moderate | Inhibition of tubulin polymerization |

Antimicrobial Activity

DMHMA has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that DMHMA may possess similar properties. For example, studies have reported that derivatives with hydroxymethyl groups exhibit significant antibacterial activity .

Study 1: Cytotoxic Effects on Cancer Cells

In a study investigating the cytotoxic effects of DMHMA-related compounds, it was found that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. The mechanism was linked to the inhibition of critical cellular pathways involved in cell division .

Study 2: Antibacterial Properties

Another study focused on the antibacterial potential of DMHMA analogs against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth at non-toxic concentrations, making them candidates for further development as antimicrobial agents .

Scientific Research Applications

Applications in Organic Synthesis

1. Reagent in Organic Reactions:

- DMAHMA serves as a reagent for selective deprotection in organic synthesis. It can facilitate the transformation of various functional groups, making it valuable in the synthesis of complex organic molecules.

2. Polymer Chemistry:

- It is used in the production of cationic polymers, which have applications as flocculants, coagulants, dispersants, and stabilizers in industrial processes. These polymers are crucial for wastewater treatment and other environmental applications.

Pharmaceutical Applications

1. Drug Development:

- DMAHMA has shown potential in drug discovery as it interacts with metal ions and biomolecules, influencing solubility and bioavailability. Such interactions are essential for enhancing the efficacy of pharmaceutical compounds.

2. Targeted Protein Degradation:

- Recent studies have explored the use of DMAHMA derivatives in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to induce targeted protein degradation. This application is particularly relevant in cancer research, where specific protein targets can be degraded to inhibit tumor growth .

Environmental Applications

1. Oil-Water Separation:

- DMAHMA-based polymers have been investigated for their ability to separate oil from water mixtures effectively. This application is crucial for environmental remediation efforts, particularly in oil spill management.

Comparative Analysis with Related Compounds

The following table summarizes some compounds similar to DMAHMA, highlighting their structural features and unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylacetamide | Simple amide structure | Common solvent and reagent in organic chemistry |

| Hydroxylamine | Contains an amino group and hydroxyl | Key intermediate in organic synthesis |

| Dimethylformamide | Contains a formamide structure | Widely used solvent with high polarity |

| N,N-Dimethylacetamide | Similar amine functionality | Used as a solvent and intermediate |

DMAHMA’s unique combination of functionalities distinguishes it from these compounds, particularly regarding its applications in both organic synthesis and biological activities.

Case Study 1: Drug Interaction Studies

Research has demonstrated that DMAHMA can form complexes with various metal ions, enhancing the solubility of certain drugs. This property was leveraged to improve the bioavailability of a poorly soluble anti-cancer drug, leading to increased efficacy in preclinical models.

Case Study 2: Polymer Application

In a study on wastewater treatment, polymers derived from DMAHMA were tested for their flocculation efficiency. The results indicated a significant reduction in suspended solids compared to traditional flocculants, showcasing the compound's potential for environmental applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features—dimethylamino, hydroxy, and methyl groups—distinguish it from other acetamide derivatives. Below is a comparative analysis of its analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Hydrogen Bonding and Stability : The 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide analog forms infinite chains via N–H⋯O and C–H⋯O interactions, suggesting that chloro and methyl substitutions enhance crystalline stability . The target compound’s hydroxy group may similarly influence solubility or intermolecular interactions.

Key Findings and Gaps in Knowledge

Structural-Activity Relationships: The dimethylamino group appears versatile but requires specific co-substituents (e.g., chloro, methoxy) for targeted biological or industrial effects.

Data Limitations: Toxicological and pharmacological data for this compound remain sparse, contrasting with better-studied analogs like DMAC or U-47700 .

Diverse Applications : From opioids (U-47700) to herbicides (alachlor), acetamide derivatives demonstrate remarkable functional adaptability based on substitution patterns .

Preparation Methods

Alkylation of N-Hydroxy-N-methylacetamide with 2-Chloro-N-methylacetamide

One documented method involves the alkylation of a sodium salt of N-hydroxy-N-methylacetamide with 2-chloro-N-methylacetamide in an aqueous medium, typically using dimethylacetamide as a solvent for the alkylation step due to its ability to dissolve both reactants and facilitate the reaction. The reaction is conducted under heating conditions (e.g., around 95°C) for several hours (e.g., 7 hours) to ensure completion.

- Key points:

- Use of sodium salt form enhances nucleophilicity.

- Dimethylacetamide solvent is recycled for economic and environmental reasons.

- Excess iodine or other halogenating agents may be used cautiously to avoid oxidation of sensitive alcohol moieties.

Esterification and Amidation Steps

Prior to alkylation, esterification of carboxylic acid precursors with alcohols under acidic catalysis is performed to generate esters, which are then amidated with suitable amines to form amide intermediates. These steps are crucial for installing the correct substituents on the acetamide backbone.

- Catalysts: Sulfuric acid or other acidic catalysts.

- Side reactions: Formation of monomethyl sulfate as a side product in esterification, requiring careful handling due to toxicity.

- Purification: Crystallization from methanol is used to purify intermediates.

Hydroxylation and Iodination

Hydroxylation to introduce the N-hydroxy group is often followed by iodination to functionalize aromatic rings or amide positions, using iodine monochloride or molecular iodine. Excess iodine is sometimes necessary but must be controlled to prevent overoxidation.

Purification Techniques

Purification of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide and its intermediates is achieved through:

- Crystallization: From methanol or other suitable solvents.

- Extraction: Using organic solvents such as toluene or acetone to separate free bases from salts.

- Salt Formation: Conversion to hydrobromide or hydrochloride salts to facilitate selective precipitation and improve purity.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Esterification | Carboxylic acid + n-butanol + H2SO4 catalyst | Formation of ester intermediate | Side product: monomethyl sulfate |

| Amidation | Ester + isoserinol excess | Formation of amide intermediate | Aqueous solution, optional sodium salt |

| Alkylation | Sodium salt of N-hydroxy-N-methylacetamide + 2-chloro-N-methylacetamide, DMA solvent, 95°C, 7h | Introduction of dimethylamino group | DMA solvent recycled |

| Iodination | Iodine monochloride (ICl) or iodine excess | Functionalization of aromatic/amide rings | Excess iodine may oxidize alcohol moieties |

| Purification | Crystallization from methanol or extraction | Isolation of pure product | Salt forms facilitate purification |

Research Findings and Observations

- The alkylation reaction efficiency is highly dependent on the solvent and temperature; dimethylacetamide is preferred for its solvation properties and recyclability.

- Excess iodine in iodination steps can lead to undesirable oxidation, so stoichiometric control is critical.

- The formation of monomethyl sulfate during esterification poses health hazards, necessitating proper safety protocols.

- Purification by crystallization from methanol yields highly pure compounds suitable for further applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Dimethylamino)-N-hydroxy-N-methylacetamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting dimethylamine derivatives with chloroacetyl chloride under controlled pH and temperature (5–10°C) minimizes side reactions. Optimization involves adjusting stoichiometric ratios (e.g., 1.5:1 molar excess of chloroacetyl chloride) and purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>99%). Mass spectrometry (MS) and Infrared (IR) spectroscopy validate molecular weight and functional groups, respectively. Gas chromatography (GC) monitors volatile byproducts during synthesis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and goggles due to potential skin/eye irritation. Store in airtight containers at 2–8°C. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s reactivity in nucleophilic substitution and hydrolysis reactions?

- Methodological Answer : The dimethylamino group enhances electron density at the adjacent carbonyl carbon, accelerating nucleophilic substitution (e.g., with amines or thiols). Hydrolysis under acidic conditions yields N-methylhydroxylamine derivatives, while basic conditions favor cleavage to dimethylamine and acetic acid analogs. Kinetic studies using UV-Vis or LC-MS track reaction progress .

Q. What contradictions exist in reported pharmacological activities of this compound, particularly regarding receptor binding affinities?

- Methodological Answer : Discrepancies in µ-opioid receptor (MOR) binding data (e.g., Ki values ranging from 7.5 nM to 50 nM) may arise from assay variability (radioligand vs. functional assays). Resolve via standardized competitive binding assays with [³H]-DAMGO and HEK-293 cells expressing human MOR .

Q. How does thermal stability impact the compound’s applicability in drug formulation?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal decomposition above 150°C. Stabilize via lyophilization or encapsulation in cyclodextrins. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products using LC-MS .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetics and metabolite profiles?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate CYP450 interactions. ADMET predictors (e.g., SwissADME) estimate bioavailability and metabolite formation. Validate with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.